N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tetrazatricyclo structure and substitution patterns. This compound belongs to a class of heterocyclic compounds that exhibit significant biological activity and potential therapeutic applications.
This compound is classified as a tetrazatricycle, which is a type of heterocyclic compound containing nitrogen atoms in its ring structure. It is also categorized under amine derivatives due to the presence of an amine functional group.
The synthesis of N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves several key steps:
The synthesis may require specific temperature and pressure conditions to enhance reaction efficiency. Techniques like continuous flow synthesis could be implemented for scalability in industrial applications.
The molecular structure of N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C12H14N6 |
Molecular Weight | 242.28 g/mol |
IUPAC Name | N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
InChI Key | MRSKIVGYEHJZCE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NN)C |
This structure highlights the complexity of the compound with multiple nitrogen atoms incorporated into its framework.
N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions:
The mechanistic pathways for these reactions involve nucleophilic attack on electrophilic centers within the molecule and may lead to the formation of new derivatives with altered properties.
The mechanism of action for N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine primarily involves its interaction with biological targets:
N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine exhibits several notable physical properties:
Key chemical properties include:
N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific uses:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: